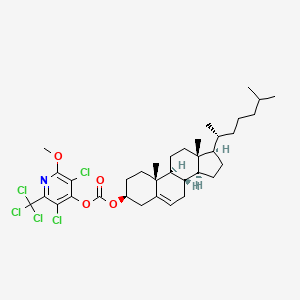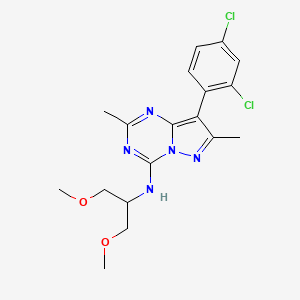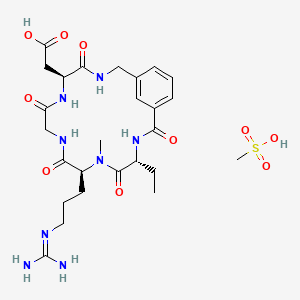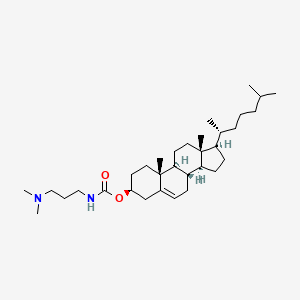
多沙唑嗪
概述
描述
多沙唑嗪是一种主要用于治疗良性前列腺增生(前列腺肥大)和高血压(高血压)症状的药物。 它属于α1肾上腺素能受体拮抗剂类别,通过放松血管和前列腺和膀胱颈部的肌肉起作用,使血液更容易流动,患者更容易排尿 .
科学研究应用
作用机制
多沙唑嗪通过选择性抑制 α1 肾上腺素能受体起作用,这些受体存在于血管和平滑肌的平滑肌中。通过阻断这些受体,多沙唑嗪会导致肌肉放松,从而导致血管扩张(血管扩张)和血压下降。 在前列腺中,这种放松有助于缓解与良性前列腺增生相关的泌尿症状 .
类似化合物:
哌唑嗪: 另一种α1肾上腺素能受体拮抗剂,用于治疗高血压和良性前列腺增生。
特拉唑嗪: 与多沙唑嗪类似,它用于相同的适应症,但半衰期更短。
多沙唑嗪的独特性: 多沙唑嗪的独特性在于它具有较长的半衰期,这使得每天一次给药成为可能。与其他α1肾上腺素能受体拮抗剂相比,这使其对患者来说更加方便。 此外,多沙唑嗪已被证明具有潜在的抗癌特性,这在类似化合物中并不常见 .
生化分析
Biochemical Properties
Doxazosin acts as an alpha-1 adrenergic receptor antagonist . It interacts with alpha-1 adrenergic receptors, which are proteins located in various tissues throughout the body, including the smooth muscle of the prostate and bladder neck, as well as in blood vessels . By blocking these receptors, Doxazosin inhibits the action of a hormone called noradrenaline, leading to relaxation of smooth muscle in the prostate and bladder neck, improving urine flow and reducing blood pressure .
Cellular Effects
Doxazosin has been shown to have various effects on cells. For instance, it has been found to reduce cell proliferation in smooth muscle cells from the bladder, blood vessels, and pituitary gland carcinoma cells . Furthermore, it has been reported to induce apoptosis in human oral cancer cells .
Molecular Mechanism
The mechanism of action of Doxazosin involves selective blockade of the alpha-1 (postjunctional) subtype of adrenergic receptors . This blockade leads to relaxation of smooth muscle in the prostate and bladder neck, improving symptoms of benign prostatic hyperplasia. In terms of hypertension, the blockade of these receptors leads to vasodilation, or widening of the blood vessels, which reduces blood pressure .
Temporal Effects in Laboratory Settings
Doxazosin has a long half-life, allowing it to be administered once daily . Over time, no significant changes in the disposition of Doxazosin have been reported, even with dosages up to the maximum clinically used dosage of 16 mg daily .
Dosage Effects in Animal Models
In animal models, Doxazosin has been shown to have anti-inflammatory effects
Metabolic Pathways
Doxazosin is extensively metabolized in the liver, primarily via the CYP3A4 enzyme, with secondary pathways involving CYP2D6 and 2C9 . Only about 5% of the administered dose is excreted unchanged in urine .
Transport and Distribution
Doxazosin is administered orally and is absorbed into the bloodstream . It is then distributed throughout the body, where it can exert its effects on alpha-1 adrenergic receptors located in various tissues .
Subcellular Localization
Given its mechanism of action, it is likely that Doxazosin interacts with alpha-1 adrenergic receptors located on the cell membrane .
准备方法
合成路线和反应条件: 多沙唑嗪通过多步过程合成,该过程涉及在碱的存在下将 2,3-二氢-1,4-苯并二恶英-2-羰基氯与 4-氨基-6,7-二甲氧基喹唑啉反应。 该反应形成了多沙唑嗪的核心结构,然后对其进行进一步修饰以产生最终化合物 .
工业生产方法: 在工业环境中,多沙唑嗪是在大型化学反应器中生产的,其中反应条件受到严格控制以确保高产率和纯度。 该过程涉及使用溶剂、催化剂和纯化步骤,如结晶和过滤,以获得最终产品 .
反应类型:
氧化: 多沙唑嗪可以发生氧化反应,特别是在喹唑啉环上的甲氧基上。
还原: 该化合物可以在特定条件下还原,尽管这在其典型应用中并不常见。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用像氢化铝锂这样的还原剂。
取代: 烷基卤化物和酰氯等试剂通常用于取代反应.
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成喹唑啉 N-氧化物,而取代反应会产生多沙唑嗪的各种衍生物 .
相似化合物的比较
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Terazosin: Similar to doxazosin, it is used for the same indications but has a shorter half-life.
Tamsulosin: Primarily used for benign prostatic hyperplasia, it has a higher selectivity for alpha-1 receptors in the prostate.
Uniqueness of Doxazosin: Doxazosin is unique due to its long half-life, which allows for once-daily dosing. This makes it more convenient for patients compared to other alpha-1 adrenergic receptor antagonists. Additionally, doxazosin has been shown to have potential anticancer properties, which is not a common feature among similar compounds .
属性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUOTYCVRMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77883-43-3 (mesylate) | |
| Record name | Doxazosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074191858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022964 | |
| Record name | Doxazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Doxazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.8%, 7.90e-01 g/L | |
| Record name | Doxazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doxazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Doxazosin selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes. This action on blood vessels decreases systemic peripheral vascular resistance, reducing blood pressure, exerting minimal effects on the heart rate due to its receptor selectivity. Norepinephrine-activated alpha-1 receptors located on the prostate gland and bladder neck normally cause contraction of regional muscular tissue, obstructing urinary flow and contributing to the symptoms of benign prostatic hypertrophy. Alpha-1 antagonism causes smooth muscle relaxation in the prostate and bladder, effectively relieving urinary frequency, urgency, weak urinary stream, and other unpleasant effects of BPH. Recently, doxazosin was found to cause apoptosis of hERG potassium channels in an in vitro setting, possibly contributing to a risk of heart failure with doxazosin use. | |
| Record name | Doxazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
74191-85-8 | |
| Record name | Doxazosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74191-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxazosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074191858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doxazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1291F1W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Doxazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275-277, 289 - 290 °C | |
| Record name | Doxazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doxazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)




![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)





